(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, a pyridinyl group, and a pyrazolyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methanol Addition: Finally, the methanol moiety is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Dichlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
- (1-(2,4-Difluorophenyl)-3-(pyridin-4-YL)-1H-pyrazol-4-YL)methanol
- (1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-5-YL)methanol
Uniqueness
(1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is unique due to the specific positioning of the difluorophenyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H11F2N3O |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
[1-(2,4-difluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C15H11F2N3O/c16-12-3-4-14(13(17)6-12)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-8,21H,9H2 |
InChI Key |
UYAKUHHKPVNFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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